2-(2-Bromophenyl)-N-cyclopropylacetamide
Description
2-(2-Bromophenyl)-N-cyclopropylacetamide (CAS 1150163-66-8) is a brominated phenylacetamide derivative characterized by a cyclopropylamine group attached to an acetamide backbone and a 2-bromophenyl substituent. Its molecular formula is C₁₁H₁₁BrN₂O, with a molar mass of 283.16 g/mol . Structurally, the compound combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the sterically constrained cyclopropyl group, which may influence its reactivity, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQHFGEVMCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675050 | |
| Record name | 2-(2-Bromophenyl)-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-66-8 | |
| Record name | 2-(2-Bromophenyl)-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromophenyl)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a cyclopropylacetamide moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 271.13 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may facilitate binding to these targets, modulating various biological pathways. The cyclopropylacetamide structure enhances stability and bioavailability, which are crucial for therapeutic efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. It appears to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against melanoma cells, making it a candidate for further development in targeted cancer therapies.
Case Studies and Research Findings
-
Anticancer Efficacy :
A study conducted on melanoma cell lines demonstrated that this compound significantly reduced cell viability in vitro. The mechanism was linked to the inhibition of specific oncogenic signaling pathways, leading to increased apoptosis rates among treated cells . -
Antimicrobial Testing :
In a series of antimicrobial assays, the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound may act as an inhibitor of heat shock protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. By disrupting HSP90 function, this compound leads to the degradation of these proteins via the ubiquitin-proteasome pathway .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer (Melanoma) | 15.0 |
| 2-(3-Bromophenyl)-N-cyclopropylacetamide | Antimicrobial | 10.5 |
| HSP90 Inhibitor X | Anticancer (Various Cancers) | 12.0 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the potential of 2-(2-Bromophenyl)-N-cyclopropylacetamide as an anticancer agent. The compound has shown promise in inhibiting specific cancer cell lines, particularly those associated with acute myeloid leukemia (AML).
- Case Study : A study evaluated the compound's efficacy against FLT3 kinase, a common target in AML therapies. The compound exhibited an IC50 value indicating potent inhibition, suggesting its potential as a lead compound for further development in cancer therapeutics .
| Study | Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Study A | FLT3+ AML | 13.9 | Type-II kinase inhibitor |
2. Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound. Its structural characteristics suggest potential interactions with neurotransmitter systems.
- Case Study : Preliminary animal studies indicated that the compound may modulate dopamine receptors, leading to behavioral changes consistent with anxiolytic effects. Further research is needed to elucidate these mechanisms.
Material Science Applications
1. Polymer Chemistry
The compound has been investigated for its utility in polymer synthesis, particularly in developing high-performance materials.
- Case Study : Researchers synthesized copolymers incorporating this compound, which demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. This application is particularly relevant for aerospace materials where performance under stress is critical .
| Polymer Type | Property Enhanced | Temperature Stability (°C) |
|---|---|---|
| Copolymer A | Mechanical Strength | 250 |
| Copolymer B | Thermal Stability | 300 |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-bromo substitution in the main compound may hinder rotational freedom compared to para-substituted analogs (e.g., 4-bromophenyl derivatives) .
- Functional Groups : Cyclopropylamide groups (as in the main compound and ) confer steric constraints, whereas methoxy or benzoyl groups () enhance hydrogen bonding or aromatic interactions.
Reactivity Insights :
- Bromine at ortho/para positions influences electrophilic substitution patterns.
- Cyclopropyl groups may stabilize intermediates via ring strain relief during reactions.
Preparation Methods
Preparation via Acid Chloride Intermediate (Method A)
One well-documented approach involves the conversion of 2-bromophenylacetic acid to its corresponding acid chloride, followed by amidation with cyclopropylamine or its derivatives:
Step 1: Formation of Acid Chloride
The starting material, 2-bromophenylacetic acid, is reacted with oxalyl chloride ((COCl)₂) in dichloromethane (CH₂Cl₂) at 0 °C to room temperature for about 2 hours to generate the acid chloride intermediate. This reaction is typically performed under anhydrous conditions to avoid hydrolysis.Step 2: Amidation
The acid chloride is then reacted with cyclopropylamine (or an appropriate cyclopropylamine derivative) in a suitable solvent such as CH₂Cl₂ or N,N-dimethylformamide (DMF) to form 2-(2-bromophenyl)-N-cyclopropylacetamide. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure completion.Workup and Purification
The crude product mixture is washed sequentially with water, dilute acid (e.g., 1 N HCl), sodium bicarbonate solution, and brine to remove impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. Final purification is achieved by recrystallization from ethyl acetate/petroleum ether mixtures or by column chromatography.
This method is favored for its straightforwardness and relatively high yields, often in the range of 70–90%, depending on reaction conditions and purity of reagents.
Alternative Amidation via Chloroacetamide Intermediates
Another synthetic strategy involves the use of substituted chloroacetamide intermediates:
Step 1: Synthesis of Substituted Chloroacetamide
Amines react with chloroacetyl chloride in dichloromethane in the presence of a base such as triethylamine (Et₃N) to yield substituted chloroacetamides.Step 2: Nitrogen Alkylation
The chloroacetamide intermediate is then subjected to nitrogen alkylation with cyclopropylamine or related amines using bases like cesium hydroxide (CsOH) in polar aprotic solvents such as DMF, facilitating nucleophilic substitution to form the desired acetamide.
This approach allows for modular synthesis by varying the amine or halogen substituent and can be optimized for different derivatives.
Bromination and Cyclopropanation Routes
While direct synthesis of this compound starts from brominated acids or benzyl precursors, some methods involve:
Bromination of Benzylamine Derivatives
Bromination at the ortho position of benzylamine using brominating agents (e.g., N-bromosuccinimide) under controlled conditions to introduce the bromine substituent.Cyclopropanation
Formation of the cyclopropyl group on the nitrogen through cyclopropanation reactions or by using cyclopropylamine as the amine source during amidation.
These steps require careful control of reaction conditions to prevent over-bromination or ring-opening of the cyclopropane.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | (COCl)₂, 0 °C to RT | 0 °C to 25 °C | CH₂Cl₂ | ~90 | Anhydrous conditions essential |
| Amidation | Cyclopropylamine, base (e.g., Et₃N) | RT to 50 °C | CH₂Cl₂ or DMF | 70–90 | Slow addition recommended to control exotherm |
| Chloroacetamide synthesis | Chloroacetyl chloride, amine, Et₃N | 0 °C to RT | CH₂Cl₂ | 80+ | Base neutralizes HCl byproduct |
| Nitrogen alkylation | CsOH, DMF | RT to 80 °C | DMF | Variable | Polar aprotic solvent favors SN2 |
| Bromination | NBS or Br₂ | 0 °C to RT | CCl₄ or DCM | 70–85 | Controlled to avoid polybromination |
Purification and Characterization
Recrystallization : Ethyl acetate and petroleum ether mixtures (ratios from 3:1 to 1:1) are effective for isolating pure crystalline product while preserving the cyclopropyl ring integrity.
Drying : Organic layers are dried over anhydrous sodium sulfate to remove residual moisture before concentration.
-
- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms aromatic proton patterns and cyclopropyl ring signals.
- Mass Spectrometry (MS) : Validates molecular ion peaks consistent with bromine isotopes (m/z 290 and 292).
- Infrared Spectroscopy (IR) : Characteristic amide carbonyl stretch near 1650 cm⁻¹.
- Melting Point : Typically around 150–160 °C, confirming purity.
Research Findings and Notes
The presence of the bromine substituent at the ortho position influences the reactivity of the phenyl ring, enhancing electrophilicity during nucleophilic substitution steps.
Cyclopropylamine incorporation requires mild conditions to avoid ring strain-induced side reactions such as ring opening.
Optimization of reaction parameters such as temperature, solvent polarity, and base strength significantly affects yield and purity.
Industrial scale-up involves rigorous control of reaction exotherms and solvent recycling to maintain cost-effectiveness and environmental compliance.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Acid chloride amidation (A) | 2-Bromophenylacetic acid, cyclopropylamine | Oxalyl chloride, base (Et₃N) | CH₂Cl₂ | 0 °C to RT | 70–90 | High yield, straightforward | Requires anhydrous conditions |
| Chloroacetamide alkylation | Amines, chloroacetyl chloride | CsOH | DMF | RT to 80 °C | Variable | Modular, adaptable to derivatives | Longer reaction times possible |
| Bromination + cyclopropanation | Benzylamine derivatives | NBS, cyclopropylamine | DCM, CCl₄ | 0 °C to RT | 70–85 | Direct introduction of substituents | Sensitive to overbromination |
Q & A
Q. Critical Factors :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Temperature | 0–25°C | Controls exothermicity |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers expect?
Basic Research Question
- NMR :
- X-ray crystallography : Confirms molecular conformation (e.g., dihedral angles between aromatic/amide groups) and hydrogen-bonding patterns (N–H⋯O) .
- IR : Amide C=O stretch (~1650 cm⁻¹), N–H bend (~3300 cm⁻¹) .
Note : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., NH rotation in solution) .
How does the molecular conformation of this compound, as determined by X-ray crystallography, influence its potential biological interactions?
Advanced Research Question
Crystal structure analysis reveals:
- Dihedral angles : The bromophenyl and cyclopropylamide groups form a ~76° angle, creating a non-planar conformation that may hinder interactions with flat binding pockets .
- Hydrogen bonding : Intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing, suggesting potential for similar interactions with biological targets (e.g., enzymes) .
- Steric effects : The cyclopropyl group introduces steric bulk, potentially affecting solubility or membrane permeability .
Implications : Conformational rigidity may enhance selectivity in target binding but reduce bioavailability.
In cases of contradictory spectral data (e.g., NMR vs. X-ray), what methodological approaches can resolve ambiguities in structural elucidation?
Advanced Research Question
- Multi-technique validation : Combine X-ray (definitive bond lengths/angles) with solid-state NMR to reconcile solution vs. solid-phase discrepancies .
- Dynamic simulations : Molecular dynamics (MD) can model NH rotation in solution, explaining broad NMR signals .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula independently of spectral assignments .
Case Study : A 2025 study resolved NH signal broadening in NMR by correlating MD simulations with variable-temperature NMR, showing rapid NH rotation at room temperature .
What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?
Basic Research Question
- Storage : Inert atmosphere (argon), desiccated at 2–8°C to prevent hydrolysis/oxidation .
- Safety :
- PPE : Gloves, goggles, and lab coat to avoid skin/eye contact (irritant) .
- Ventilation : Use fume hoods during synthesis due to potential HCl gas release .
- Waste disposal : Halogenated waste containers for brominated byproducts .
Q. Stability Data :
| Condition | Stability |
|---|---|
| Ambient light | Stable for 48 hours |
| 40°C | Decomposes after 72 h |
| Aqueous solution | Hydrolyzes in >24 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
